molecular formula C16H12BrClFNO3 B2537097 {[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate CAS No. 1794916-54-3

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate

Cat. No. B2537097
CAS RN: 1794916-54-3
M. Wt: 400.63
InChI Key: IYQWUYUKQHWGPC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a bromophenyl group, and a chlorofluorobenzoate group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve several steps including carbamoylation, bromination, and esterification . Carbamoylation is a process that introduces a carbamoyl group into a molecule . Bromination is a type of halogenation that introduces a bromine atom . Esterification is a reaction that forms an ester from a carboxylic acid and an alcohol .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, the bromine atom might be replaced by other groups in a substitution reaction . The carbamoyl group might react with amines or alcohols to form ureas or esters, respectively .

Scientific Research Applications

Organic Electronics and Material Science

Research indicates that halogenated compounds, such as those with bromo-, chloro-, and fluoro- substitutions, have been applied in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) to significantly improve its conductivity. This modification is crucial for developing high-efficiency, ITO-free organic solar cells. The treatment with halobenzoic acids results in a material that exhibits low sheet resistance and high transparency, comparable to traditional indium tin oxide (ITO) anodes, showcasing its potential in renewable energy technologies (Tan et al., 2016).

Antimicrobial and Antifungal Applications

Synthesis of compounds with substituted fluorophenyl groups has been shown to possess significant antimicrobial activities. These activities have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species, indicating the potential of halogenated phenyl compounds in pharmaceutical applications and drug development (Saeed et al., 2010).

Molecular Docking and Biomedical Applications

Compounds with specific structural features, including bromophenyl and fluorobenzyl groups, have been synthesized and assessed for their potential in biomedical applications through molecular docking studies. These studies suggest their relevance in regulating inflammatory diseases, highlighting the significance of such compounds in medicinal chemistry and drug design (Ryzhkova et al., 2020).

Chemical Synthesis and Ligand Development

Research on halogenated compounds also extends to the synthesis of complex molecules for use as ligands in the development of new materials. For instance, the synthesis of polycarbazole copolymers from 3-(4-fluorobenzoyl)carbazole for applications in electronic devices demonstrates the versatility of such compounds in creating new materials with desirable electronic and optical properties (Liu et al., 2010).

Mechanism of Action

properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClFNO3/c17-12-4-1-10(2-5-12)8-20-15(21)9-23-16(22)11-3-6-14(19)13(18)7-11/h1-7H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQWUYUKQHWGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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